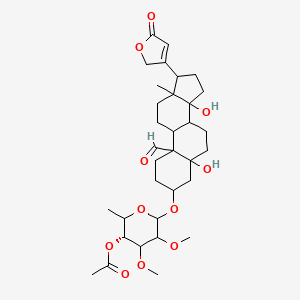

Mansonin acetate

Description

Mansonin acetate is a derivative of mansonin, a cytotoxic cardiac glycoside isolated from Streblus asper (). Mansonin demonstrated an ED50 of 0.042 mg/ml in KB cell culture systems, indicating potent cytotoxicity (). This article compares mansonin acetate with structurally or functionally related compounds, including cardiac glycosides, acetates, and cytotoxic agents.

Propriétés

Numéro CAS |

100665-37-0 |

|---|---|

Formule moléculaire |

C33H48O11 |

Poids moléculaire |

620.7 g/mol |

Nom IUPAC |

[(3R)-6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dimethoxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C33H48O11/c1-18-26(43-19(2)35)27(39-4)28(40-5)29(42-18)44-21-6-11-31(17-34)23-7-10-30(3)22(20-14-25(36)41-16-20)9-13-33(30,38)24(23)8-12-32(31,37)15-21/h14,17-18,21-24,26-29,37-38H,6-13,15-16H2,1-5H3/t18?,21?,22?,23?,24?,26-,27?,28?,29?,30?,31?,32?,33?/m1/s1 |

Clé InChI |

CPMCFEFLJDDPET-HBEICTFKSA-N |

SMILES isomérique |

CC1[C@H](C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

The preparation of Mansonin acetate involves synthetic routes that are not widely documented. it is typically synthesized through complex organic reactions that require precise conditions. Industrial production methods for Mansonin acetate are not well-established, and it is often produced in small quantities for research purposes .

Analyse Des Réactions Chimiques

Mansonin acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include manganese(III) acetate, which is known to mediate radical reactions under mild and efficient conditions . Major products formed from these reactions can include biologically active molecules and complex organic compounds .

Applications De Recherche Scientifique

Mansonin acetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of biologically active molecules and in the study of complex organic reactions . In biology and medicine, Mansonin acetate is explored for its potential therapeutic applications, including its role in drug development and biomedical research .

Mécanisme D'action

The mechanism of action of Mansonin acetate involves its interaction with molecular targets and pathways in biological systems. It is thought to exert its effects by modulating specific biochemical pathways, although the exact mechanisms are not fully understood . Research is ongoing to elucidate the molecular targets and pathways involved in its action .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Strebloside

- Source : Streblus asper stem bark ().

- Bioactivity : ED50 of 0.035 mg/ml in KB cells, slightly more potent than mansonin ().

- Chemical Class : Cardiac glycoside, structurally similar to mansonin but with differences in glycosidic side chains or aglycone moieties.

α-Amyrin Acetate and Lupeol Acetate

- Source : Isolated from S. asper alongside mansonin ().

- Differentiation: Unlike mansonin acetate, these are triterpenoid acetates with distinct mechanisms unrelated to cardiac glycoside activity.

Megestrol Acetate

- Source : Synthetic steroid ().

- Bioactivity : Used in hormonal therapy (e.g., breast cancer); mechanism involves progesterone receptor modulation.

- Key Difference : Pharmacological focus diverges from mansonin acetate’s cytotoxic role, though both are acetylated derivatives.

Cytotoxicity and Pharmacological Profiles

Activity in Cancer Cell Lines

| Compound | Cell Line | ED50 (mg/ml) | Source |

|---|---|---|---|

| Mansonin | KB (human oral carcinoma) | 0.042 | S. asper |

| Strebloside | KB | 0.035 | S. asper |

| Triethyltin Acetate | N/A | LD50 (rat oral): 4 mg/kg | Synthetic |

- Mansonin vs. Strebloside : Strebloside’s lower ED50 suggests higher potency, possibly due to structural variations in glycosylation or aglycone configuration.

- Toxicity Context: Triethyltin acetate’s acute toxicity (LD50 4 mg/kg) highlights the divergent safety profiles between organometallic acetates and plant-derived glycosides .

Physicochemical Properties

- For example, α-amyrin acetate’s acetate group improves bioavailability compared to non-acetylated α-amyrin .

- Stability : Acetates like vinyl acetate () and lead acetate () exhibit hydrolytic sensitivity, suggesting mansonin acetate may require stabilization in formulations.

Analytical and Extraction Challenges

- Extraction Complexity: Mansonin and strebloside are extracted via methanol/dichloromethane from S. asper stem bark, requiring rigorous chromatographic separation ().

- Quantification : Cytotoxicity assays (e.g., KB cell culture) are critical for evaluating potency, though batch variability in plant materials poses reproducibility challenges ().

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.